molecular formula C10H12F3NO2 B13022863 (1S,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL

(1S,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL

Cat. No.: B13022863
M. Wt: 235.20 g/mol
InChI Key: NLUVRNHIPQPEQO-HZGVNTEJSA-N
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Description

(1S,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL is a chiral compound with significant interest in various fields of chemistry and pharmacology. The compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an amino alcohol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzaldehyde.

    Formation of Intermediate: The precursor undergoes a series of reactions, including nucleophilic addition and reduction, to form an intermediate compound.

    Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the desired enantiomer, this compound.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for the purification and isolation of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1S,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL is used as a building block for the synthesis of more complex molecules

Biology

The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. Its chiral nature makes it a valuable tool for studying stereochemistry in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL: The enantiomer of the compound, with different stereochemistry.

    (1S,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL: A similar compound with a trifluoromethyl group instead of a trifluoromethoxy group.

    (1S,2R)-1-Amino-1-[4-(methoxy)phenyl]propan-2-OL: A related compound with a methoxy group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in (1S,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL imparts unique electronic and steric properties, distinguishing it from other similar compounds. This makes it particularly valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H12F3NO2

Molecular Weight

235.20 g/mol

IUPAC Name

(1S,2R)-1-amino-1-[4-(trifluoromethoxy)phenyl]propan-2-ol

InChI

InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-2-4-8(5-3-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9-/m1/s1

InChI Key

NLUVRNHIPQPEQO-HZGVNTEJSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC=C(C=C1)OC(F)(F)F)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)OC(F)(F)F)N)O

Origin of Product

United States

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